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Compound of Interest

Compound Name:
3-Chloro-5-fluorobenzene-1-

sulfonyl chloride

CAS No.: 1131397-73-3

Cat. No.: B1423676

Get Quote

Executive Summary
3-chloro-5-fluoro-N-phenylbenzenesulfonamide (CF-PBSA) represents a specialized scaffold in

medicinal chemistry, distinct from its widely used analogues like N-phenylbenzenesulfonamide

(PBSA) and 4-chloro-N-phenylbenzenesulfonamide.

While the core sulfonamide moiety provides established biological activity (carbonic anhydrase

inhibition, antibacterial properties), the 3,5-disubstitution pattern offers unique advantages. By

placing halogens in the meta positions, this molecule blocks common metabolic oxidation sites

while modulating the pKa of the sulfonamide nitrogen via electron-withdrawing effects. This

guide provides a technical comparison of CF-PBSA against standard alternatives, detailing

synthesis, characterization, and functional performance.

Chemical Profile & Comparative Analysis
The following table contrasts CF-PBSA with the unsubstituted scaffold and a standard para-

substituted analogue.
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Table 1: Physicochemical Comparison
Feature CF-PBSA (Target)

4-Cl-PBSA

(Alternative)
PBSA (Control)

Structure 3-Cl, 5-F substitution 4-Cl substitution Unsubstituted

Electronic Effect
Strong

-induction (Meta)

Resonance/Inductive

(Para)
Neutral

Metabolic Stability
High (Blocked

meta/para access)

Moderate (Para

blocked)

Low (Ring oxidation

likely)

Lipophilicity (Est.

LogP)
~3.2 - 3.4 ~2.9 ~2.2

pKa (Sulfonamide NH) Lower (More acidic) Moderate Higher (Less acidic)

Primary Application
SAR Optimization,

Metabolic Probe
Standard Reference Core Scaffold

Analyst Insight: The 3-chloro-5-fluoro motif increases lipophilicity (LogP) facilitating membrane

permeability, while the electron-withdrawing nature of the halogens increases the acidity of the

N-H proton, potentially strengthening hydrogen bond interactions with enzyme active sites (e.g.,

Zinc binding in Carbonic Anhydrase).

Synthesis Protocol
Objective: Efficient generation of CF-PBSA via nucleophilic substitution.

Reaction Logic
The synthesis utilizes a sulfonyl chloride intermediate reacting with aniline. This pathway is

preferred over direct sulfonation due to higher regioselectivity and yield.
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Reagents:

Precursor: 3-Chloro-5-fluorobenzenesulfonyl chloride (CAS: 1638202-84-2 derivative).

Nucleophile: Aniline (CAS: 62-53-3).

Base: Pyridine or Triethylamine (to scavenge HCl).

Solvent: Dichloromethane (DCM) or THF.

Step-by-Step Methodology
Preparation: Dissolve Aniline (1.0 equiv) and Pyridine (1.2 equiv) in anhydrous DCM under

an inert atmosphere (

).

Addition: Cool the solution to 0°C. Add 3-Chloro-5-fluorobenzenesulfonyl chloride (1.0 equiv)

dropwise to control the exotherm.

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours.

Monitor via TLC (Hexane:EtOAc 7:3).

Quench & Workup:

Quench with 1M HCl (to remove excess pyridine/aniline).

Extract organic layer, wash with brine, and dry over

.

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography

(Silica gel).

Visualization: Synthesis Workflow
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Figure 1: Critical path for the synthesis of CF-PBSA emphasizing temperature control and

acidic workup.

Characterization & Validation
Trustworthiness requires self-validating spectral data. Below are the expected signals based on

the specific substitution pattern.
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A. Nuclear Magnetic Resonance (NMR)
NMR (400 MHz,

or

):

10.0–10.5 ppm (s, 1H): Sulfonamide

(Deshielded by electron-withdrawing aryl rings).

7.6–7.8 ppm (m, 3H): The 3-chloro-5-fluoro ring protons.

Look for a doublet of doublets or triplet pattern due to meta-coupling (

and

).

7.1–7.4 ppm (m, 5H): The N-phenyl ring protons (multiplet).

NMR:

Distinct singlet or multiplet around -110 ppm, confirming the presence of fluorine.

B. Mass Spectrometry (MS)
Technique: ESI-MS (Negative Mode usually favored for sulfonamides:

).

Pattern: Look for the characteristic Chlorine Isotope Pattern (

).

Target Mass: Molecular Weight

285.7 g/mol .

peak at ~284.7 m/z.
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C. Infrared Spectroscopy (IR)
: Asymmetric

stretch.

: Symmetric

stretch.

:

stretch (often sharp).

Performance & Application Context
Metabolic Stability vs. Alternatives
The 3,5-disubstitution is a strategic design choice in drug discovery known as "metabolic

blocking."

Alternative (PBSA): Susceptible to CYP450 oxidation at the para position.

Alternative (4-Cl-PBSA): Blocks para position, but leaves meta positions open.

CF-PBSA: Halogens at both meta positions sterically and electronically hinder metabolic

attack on the sulfonyl ring, potentially extending half-life (

) in microsomal stability assays.

Visualization: SAR Logic Tree

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1423676?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sulfonamide Scaffold Optimization

Unsubstituted (PBSA) 4-Chloro (Para-sub) 3-Cl, 5-F (Meta-sub)

High Clearance
(Metabolic Liability)

Improved Stability
Standard Potency

Maximized Lipophilicity
Acidic NH (Better H-Bonding)

Blocked Metabolism

Click to download full resolution via product page

Figure 2: Structure-Activity Relationship (SAR) decision tree highlighting the strategic

advantage of the 3-Cl, 5-F substitution.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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